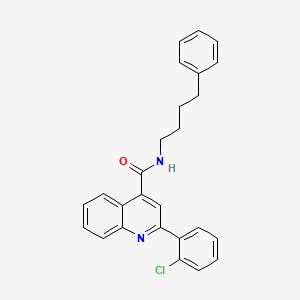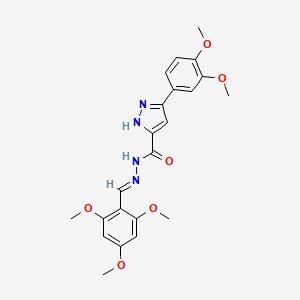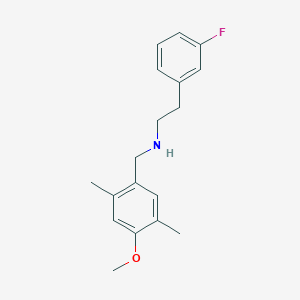![molecular formula C24H14N4O5S B11660512 5-Amino-7-benzo[1,3]dioxol-5-yl-2-benzo[1,3]dioxol-5-ylmethylene-3-oxo-2,3-dihydro-7H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11660512.png)
5-Amino-7-benzo[1,3]dioxol-5-yl-2-benzo[1,3]dioxol-5-ylmethylene-3-oxo-2,3-dihydro-7H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2E)-5-AMINO-7-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE” is a complex organic molecule that features multiple functional groups, including amino, benzodioxole, oxo, thiazolo, and pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted benzodioxoles, thiazoles, and pyridines. Key steps in the synthesis could involve:
Formation of the thiazolo-pyridine core: This might be achieved through a cyclization reaction involving a thiazole and a pyridine derivative.
Introduction of the benzodioxole groups: This could be done via a Friedel-Crafts acylation or alkylation reaction.
Amino group introduction: This might involve a nucleophilic substitution reaction.
Formation of the dicarbonitrile groups: This could be achieved through a cyanation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The benzodioxole groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino group might yield nitro derivatives, while reduction of the oxo group might yield alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive molecule with applications in drug discovery.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As a precursor for the synthesis of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-5-AMINO-7-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBONITRILE: can be compared with other compounds that feature similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which can impart unique chemical and physical properties
Propriétés
Formule moléculaire |
C24H14N4O5S |
|---|---|
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
(2E)-5-amino-7-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile |
InChI |
InChI=1S/C24H14N4O5S/c25-8-14-21(13-2-4-17-19(7-13)33-11-31-17)15(9-26)24-28(22(14)27)23(29)20(34-24)6-12-1-3-16-18(5-12)32-10-30-16/h1-7,21H,10-11,27H2/b20-6+ |
Clé InChI |
MVNCAZXPJWYDBP-CGOBSMCZSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N4C(=C(C(C(=C4S3)C#N)C5=CC6=C(C=C5)OCO6)C#N)N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N4C(=C(C(C(=C4S3)C#N)C5=CC6=C(C=C5)OCO6)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11660430.png)
![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660438.png)
![3-[1,3-dioxo-5-(phenylcarbamoyl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B11660439.png)
![Propan-2-yl 2-({[2-(2,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11660451.png)

![N-(2-ethylphenyl)-2-{[(3-methylphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11660465.png)

![N-benzyl-N-[4-({(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]methanesulfonamide](/img/structure/B11660473.png)
![N'-[(E)-(4-methylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11660476.png)
![N'-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B11660477.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11660478.png)

![N-[(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B11660489.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11660499.png)
